tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring attached to a pyrrolidine ring, with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate typically involves the reaction of an imidazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions with target molecules, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the observed effects .
Comparison with Similar Compounds
- tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the imidazole ring and the tert-butyl ester group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10(15)9-7-13-8-14-9/h7-8,10H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
NJISMPAWZPTKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=CN2 |
Origin of Product |
United States |
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